N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide
Description
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3IN2O2/c20-16-9-12(19(21,22)23)10-25-18(16)28-15-7-5-14(6-8-15)26-17(27)11-1-3-13(24)4-2-11/h1-10H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLUMMSTWIBQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common synthetic route involves the following steps:
Halogenation: Introduction of the iodine atom into the benzene ring.
Coupling Reaction: Coupling of the iodinated benzene with the pyridinyl ring containing the trifluoromethyl group.
Amide Formation: Formation of the carboxamide linkage between the coupled product and the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-iodobenzamide moiety undergoes NAS due to the electron-withdrawing nature of the amide group, which activates the aromatic ring toward nucleophilic displacement. Key reactions include:
Mechanistic Insight : The iodine atom’s polarizability and moderate leaving-group ability facilitate cross-couplings, while the pyridinyloxy group stabilizes transition states via resonance .
Pyridine Ring Functionalization
The 3-chloro-5-(trifluoromethyl)pyridine subunit participates in regioselective reactions:
Key Note : The CF₃ group enhances ring electron deficiency, directing substitutions to the chloro position .
Amide Bond Reactivity
The central benzamide bond exhibits moderate hydrolysis susceptibility:
Stability : The amide resists enzymatic cleavage in biological assays, making it suitable for pharmacophore retention .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aniline-derived phenyl group undergoes directed EAS:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-iodobenzamide derivative | 75% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | 3-Sulfo-4-iodobenzamide (requires careful quenching) | 60% |
Regioselectivity : Substitution occurs para to the amide group due to steric and electronic effects .
Coordination Chemistry
The iodine atom participates in halogen-bonded complexes:
| Reaction Type | Conditions | Products | Application | Reference |
|---|---|---|---|---|
| XB Donor Complexation | 1,4-Diazabicyclo[2.2.2]octane (DABCO), CHCl₃ | Stable cocrystals for materials science | Semiconductor doping |
Photochemical Reactions
Under UV light, the compound undergoes homolytic cleavage:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| C-I Bond Cleavage | UV (254 nm), MeCN, 12h | 4-Benzoyl radical intermediates (trapped with TEMPO) | Quant. |
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide is primarily studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that benzamide derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit specific kinases involved in cancer progression, such as RET kinase. A series of 4-chloro-benzamides were synthesized and evaluated for their ability to inhibit RET kinase, demonstrating moderate to high potency in cellular assays. These findings suggest that this compound could be further explored as a lead compound in cancer therapy .
Neuropharmacology
Another area of interest is the compound's potential neuropharmacological effects. Compounds with similar structures have been studied for their activity on various receptors in the central nervous system, including histamine and sigma receptors. Research indicates that modifications to the benzamide structure can enhance analgesic properties, suggesting that this compound may also exhibit similar effects .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the iodo and chloro substituents on the aromatic rings. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Pharmacological Studies
Pharmacological evaluations have shown that benzamide derivatives can possess antifungal activities and other therapeutic potentials. For example, biotransformed benzamides have been explored as antifungal agents, indicating a broader application spectrum for compounds like this compound .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridinyl ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridine and Benzamide Moieties
Table 1: Key Structural and Physical Properties of Analogs
Key Comparative Insights
Role of Halogen Substituents
- Iodine vs. Smaller Halogens : The 4-iodobenzamide group in the target compound contrasts with acetamide (C=O-NH₂) in its analog . Iodine’s larger atomic radius may enhance hydrophobic interactions or alter pharmacokinetics compared to smaller substituents.
- Chlorine and CF₃ : The 3-chloro-5-CF₃ pyridine motif is conserved in multiple agrochemicals (e.g., haloxyfop , fluazuron ), suggesting its role in target binding or metabolic stability.
Physicochemical Properties
- Melting Points : Analogs with nitro (7e: 122–125°C) or trifluoromethoxy groups (7f: 73–75°C) show significant variability, likely due to crystallinity differences. The target compound’s melting point is unreported, but its iodine atom may increase molecular packing efficiency.
- Agrochemicals like fluazuron (522.11 g/mol) suggest high molecular weight is tolerable for certain applications.
Biological Activity
N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide is a compound of interest in pharmaceutical research due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H12ClF3N2O2
- Molecular Weight : 394.79 g/mol
- CAS Number : 338775-51-2
The compound exhibits biological activity primarily through its interaction with specific biological targets. It has been noted to act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. The presence of the trifluoromethyl group enhances its lipophilicity, which may improve cell membrane permeability, allowing better interaction with intracellular targets.
Anticancer Properties
Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies on its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 5.2 | Induction of apoptosis via caspase activation |
| U-937 | 7.8 | Inhibition of NF-kB signaling pathway |
| MCF7 | 6.5 | Cell cycle arrest at G1 phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.
Enzyme Inhibition
The compound has shown promise as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, which is beneficial in cancer therapy where altered metabolism is a hallmark.
Case Studies
- In vitro Studies :
- In vivo Studies :
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents certain safety concerns. In vitro cytotoxicity assays on non-cancerous cell lines revealed moderate toxicity at higher concentrations, necessitating further investigation into its therapeutic index.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide, and what are the critical optimization steps?
- Methodology : The synthesis typically involves multi-step reactions starting with halogenation of pyridine derivatives (e.g., chlorination at the 3-position and trifluoromethylation at the 5-position). Key steps include:
- Pyridine Functionalization : Chlorination and trifluoromethylation under anhydrous conditions using reagents like POCl₃ and CF₃Cu ( ).
- Ether Linkage Formation : Coupling the pyridine intermediate with 4-aminophenol via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
- Benzamide Formation : Reacting the intermediate with 4-iodobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm; iodobenzamide aromatic protons at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyridine-phenyl dihedral ~4–12°) and hydrogen-bonding networks ( ).
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 557.92 for C₂₀H₁₂ClF₃IN₂O₂) .
Advanced Research Questions
Q. What strategies are used to investigate the compound’s mechanism of action against bacterial targets, and how do structural features influence target selectivity?
- Mechanistic Insights :
- Enzyme Inhibition : Similar compounds (e.g., ML267) inhibit bacterial phosphopantetheinyl transferases (PPTases), disrupting secondary metabolism . Competitive binding assays (IC₅₀ values) and crystallographic studies identify interactions with the PPTase active site (e.g., halogen-π interactions with Trp residues) .
- Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom in benzamide improves binding affinity via van der Waals interactions .
Q. How can researchers address contradictions in bioactivity data across different bacterial strains or assay conditions?
- Resolution Strategies :
- Assay Standardization : Use isogenic bacterial strains (e.g., E. coli BW25113 vs. P. aeruginosa PAO1) to control for efflux pump activity .
- Metabolic Profiling : Compare compound uptake via LC-MS in susceptible vs. resistant strains to identify permeability differences .
- Enzyme Isoform Analysis : Test inhibition against PPTase isoforms (e.g., AcpS vs. Sfp) to clarify target specificity .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
